3-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a diethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then functionalized with an isopropyl group at the 1-position and an amino group at the 3-position.
The next step involves the introduction of the diethylamino propyl chain. This can be achieved through a nucleophilic substitution reaction, where the amino group on the pyrazole ring reacts with a diethylamino propyl halide under basic conditions. The final step is the formation of the carboxamide group, which can be accomplished through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups onto the pyrazole ring or the diethylamino propyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amines or other reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
3-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide include:
- 3-dimethylamino-1-propanol
- 3-diethylamino-1-propanol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of the pyrazole ring, the diethylamino propyl chain, and the carboxamide group confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-N-[3-(diethylamino)propyl]-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N5O/c1-5-18(6-2)9-7-8-16-14(20)12-10-13(15)17-19(12)11(3)4/h10-11H,5-9H2,1-4H3,(H2,15,17)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCCQGAQELTXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=NN1C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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